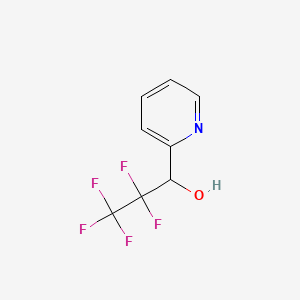

2,2,3,3,3-Pentafluoro-1-(pyridin-2-YL)propan-1-OL

Description

Overview of the Strategic Importance of Fluorine in Organic Chemistry for Molecular Design

The introduction of fluorine into organic molecules is a widely employed strategy to modulate their physicochemical properties. nih.gov The high electronegativity of fluorine, the second smallest substituent after hydrogen, and the strength of the carbon-fluorine bond can profoundly influence a molecule's stability, lipophilicity, metabolic resistance, and binding affinity. chemicalbook.comnih.gov For instance, the replacement of a hydrogen atom or a hydroxyl group with fluorine can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate. nih.gov Furthermore, the presence of fluorine can alter the acidity of nearby functional groups and influence molecular conformation. nih.gov These effects are leveraged in the design of pharmaceuticals, agrochemicals, and advanced materials to enhance their performance and efficacy. nih.govchemicalbook.com

The Significance of Pyridyl Moieties as Ligands and Building Blocks in Advanced Synthetic Design

The pyridine (B92270) ring is a ubiquitous structural motif in a vast array of functional molecules. dalalinstitute.comresearchgate.net As a nitrogen-containing heterocycle, the lone pair of electrons on the nitrogen atom is not part of the aromatic system and is available for coordination with metal ions. researchgate.net This makes pyridyl-containing compounds excellent ligands in coordination chemistry and catalysis. researchgate.netmanchesterorganics.com The rigidity of the pyridine scaffold also makes it an ideal building block in the construction of complex molecular architectures, including supramolecular assemblies and functional materials. researchgate.net In medicinal chemistry, the pyridine ring is a common feature in many approved drugs, where it can engage in hydrogen bonding and other non-covalent interactions with biological targets. dalalinstitute.comresearchgate.net

Contextualization of 2,2,3,3,3-Pentafluoro-1-(pyridin-2-YL)propan-1-OL (B98389) within Fluorinated Pyridyl Alcohol Architectures

This compound is a member of the fluorinated pyridyl alcohol family, a class of compounds that combines the key attributes of both fluorinated alcohols and pyridyl scaffolds. The pentafluoropropyl group is expected to confer enhanced stability and unique electronic properties, while the pyridin-2-yl moiety provides a site for metal coordination and potential catalytic activity. The hydroxyl group can also participate in hydrogen bonding or serve as a handle for further functionalization. This combination of features makes such architectures promising candidates for applications in asymmetric catalysis, as chiral ligands, and as building blocks for novel pharmaceuticals and materials. nih.govnih.gov

Outline of Key Academic Research Directions for the Chemical Compound

While the specific compound this compound is not extensively documented in the academic literature, research on analogous fluorinated pyridyl alcohols suggests several promising avenues for investigation. A primary research direction is the development of efficient and stereoselective synthetic routes to this and related compounds. nih.govresearchgate.net A chemoenzymatic approach, for instance, has been successfully employed for the synthesis of other pyridine-based α-fluorinated secondary alcohols. nih.govresearchgate.net Another key area of research is the exploration of its coordination chemistry with various transition metals to generate novel catalysts for asymmetric synthesis. Furthermore, the biological activity of this compound and its derivatives could be investigated, given the prevalence of both fluorinated compounds and pyridyl moieties in pharmaceuticals. The unique physicochemical properties imparted by the pentafluoroethyl group also warrant investigation in the context of materials science, for example, in the development of novel liquid crystals or polymers.

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,3-pentafluoro-1-pyridin-2-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F5NO/c9-7(10,8(11,12)13)6(15)5-3-1-2-4-14-5/h1-4,6,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVCIJUHXCQINBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C(C(F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375100, DTXSID101232045 | |

| Record name | 2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-(1,1,2,2,2-Pentafluoroethyl)-2-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101232045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886496-21-5, 17556-46-6 | |

| Record name | α-(1,1,2,2,2-Pentafluoroethyl)-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886496-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-(1,1,2,2,2-Pentafluoroethyl)-2-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101232045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Design for 2,2,3,3,3 Pentafluoro 1 Pyridin 2 Yl Propan 1 Ol

Strategies for the Construction of the Pentafluoropropyl Moiety

The incorporation of the C3F5 group is a critical step that can be achieved either by stepwise fluorination of a hydrocarbon backbone or by introducing the entire fluorinated chain as a single building block.

Stepwise fluorination of a suitable three-carbon precursor is a fundamental approach. The choice between electrophilic and nucleophilic methods depends on the substrate and the desired regioselectivity.

Electrophilic Fluorination: This method involves the reaction of a nucleophilic carbon center, such as an enolate or enol ether, with an electrophilic fluorine source ("F+"). Reagents like N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly used for this purpose. For a propyl chain precursor, this would typically involve creating carbanionic sites at the C2 and C3 positions to sequentially add fluorine atoms, a process that can be challenging to control and may lead to mixtures of products.

Nucleophilic Fluorination: This approach utilizes a nucleophilic fluoride (B91410) source (F-) to displace leaving groups (e.g., halides, tosylates) on the carbon backbone. While effective for monofluorination, the exhaustive replacement of hydrogen or hydroxyl groups to create a CF2-CF3 moiety is synthetically demanding due to the deactivating effect of the already-introduced fluorine atoms.

A comparison of these general approaches is summarized below.

| Approach | Fluorine Source | Typical Substrate | Advantages | Disadvantages |

|---|---|---|---|---|

| Electrophilic Fluorination | NFSI, Selectfluor® | Enolates, Silyl Enol Ethers | Milder conditions for certain substrates. | Difficult to achieve polyfluorination on an aliphatic chain; expensive reagents. |

| Nucleophilic Fluorination | Alkali metal fluorides (KF, CsF), HF complexes | Alkyl halides, Sulfonates | Cost-effective fluoride sources. | Harsh reaction conditions often required; deactivation of substrate after initial fluorination. |

A more convergent and widely used strategy involves the use of a building block that already contains the 2,2,3,3,3-pentafluoropropyl group. This avoids the challenges of stepwise polyfluorination.

Key methodologies include:

Addition of Pentafluoropropyl Organometallics: This involves the reaction of a pentafluoropropyl nucleophile with a suitable electrophile. For instance, pentafluoroethylmagnesium bromide (CF3CF2MgBr) or pentafluoroethyllithium (CF3CF2Li) can be reacted with an appropriate one-carbon electrophile. A highly effective route is the addition of such an organometallic reagent to pyridine-2-carboxaldehyde. This reaction directly forms the desired carbon skeleton and installs the hydroxyl group in a single step.

Use of Pentafluoropropyl-Containing Precursors: Commercially available or readily synthesized building blocks can be employed. For example, 2,2,3,3,3-pentafluoropropanal (CF3CF2CHO) can serve as a key precursor. This aldehyde can then be reacted with a pyridin-2-yl nucleophile, as discussed in the following section. The synthesis of this aldehyde itself can be achieved through the controlled oxidation of 2,2,3,3,3-pentafluoro-1-propanol.

Functionalization and Introduction of the Pyridin-2-yl Unit

The formation of the C-C bond between the fluorinated chain and the pyridine (B92270) ring is the central coupling step in the synthesis.

These strategies involve the reaction of a pyridyl organometallic species with a fluorinated electrophile. The most common approach is the generation of 2-lithiopyridine or a 2-pyridyl Grignard reagent from a corresponding halopyridine (e.g., 2-bromopyridine). This nucleophilic pyridine derivative can then react with an electrophilic pentafluoropropyl precursor.

A plausible reaction pathway is the addition of 2-lithiopyridine to 2,2,3,3,3-pentafluoropropanal. This forms the lithium alkoxide of the target compound, which upon aqueous workup yields 2,2,3,3,3-pentafluoro-1-(pyridin-2-yl)propan-1-ol (B98389). This method constructs the target molecule's backbone in a single, highly effective step.

Modular synthesis provides flexibility by allowing the two key fragments—the pyridine unit and the fluorinated chain—to be prepared separately and coupled at a late stage. The strategy outlined in 2.1.2, where a pentafluoropropyl organometallic reagent adds to pyridine-2-carboxaldehyde, is a prime example of a modular approach. This method is often preferred as pyridine-2-carboxaldehyde is a readily available starting material. The reaction assembles the final carbon skeleton efficiently, directly yielding the target alcohol.

Enantioselective Synthesis of this compound and its Stereoisomers

The hydroxyl-bearing carbon in the target molecule is a stereocenter, necessitating an enantioselective strategy to produce single enantiomers. The most logical and widely applied method for this is the asymmetric reduction of a prochiral ketone precursor, 2,2,3,3,3-pentafluoro-1-(pyridin-2-yl)propan-1-one. This ketone can be synthesized by the oxidation of the racemic alcohol using standard oxidizing agents like manganese dioxide (MnO2) or Swern oxidation.

Once the ketone is obtained, several powerful asymmetric reduction methods can be employed:

Catalytic Asymmetric Reduction: The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for the enantioselective reduction of ketones. nrochemistry.comalfa-chemistry.comchem-station.comisomerlab.com It utilizes a chiral oxazaborolidine catalyst in the presence of a borane (B79455) source (e.g., BH3·SMe2). nrochemistry.com The choice of the (R)- or (S)-catalyst determines the stereochemistry of the resulting alcohol, allowing for selective access to either enantiomer with typically high enantiomeric excess (ee). nrochemistry.comisomerlab.com

Chemoenzymatic Reduction: Biocatalysis offers a green and highly selective alternative. Alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), often from organisms like Lactobacillus kefir, can reduce fluorinated ketones with excellent enantioselectivity. These enzymatic reactions are typically performed in aqueous buffer systems and use a sacrificial alcohol like isopropanol (B130326) for cofactor regeneration. This approach is particularly effective for producing chiral alcohols bearing both a pyridine ring and a fluorinated side chain.

Asymmetric Transfer Hydrogenation: This method uses a chiral transition metal catalyst (commonly based on Ruthenium or Rhodium) to transfer hydrogen from a source like isopropanol or formic acid to the ketone. The use of chiral ligands on the metal center directs the hydride addition to one face of the ketone, leading to the formation of an enantiomerically enriched alcohol.

The table below summarizes potential catalytic systems for the asymmetric reduction of the ketone precursor.

| Method | Catalyst/Reagent | Typical Reductant | Expected Outcome | Key Features |

|---|---|---|---|---|

| CBS Reduction | (R)- or (S)-Me-CBS Oxazaborolidine | BH3·SMe2 | High ee (>95%) for (S) or (R) alcohol | Reliable, predictable stereochemistry, wide substrate scope. chem-station.com |

| Chemoenzymatic Reduction | Alcohol Dehydrogenase (e.g., from L. kefir) | Isopropanol (cofactor regeneration) | Very high ee (>99%) | Mild, environmentally friendly conditions, high selectivity. |

| Asymmetric Transfer Hydrogenation | [RuCl2(p-cymene)]2 with chiral diamine ligand | Isopropanol or Formic Acid/Triethylamine | High ee (>90%) | Low catalyst loading, efficient hydrogen source. |

Chiral Auxiliary-Based Approaches

One of the classical and most reliable strategies for controlling stereochemistry is the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.com This method involves temporarily incorporating a chiral molecule into the synthetic route to direct the stereochemical outcome of a key reaction. wikipedia.org Once the desired stereocenter is established, the auxiliary is cleaved and can often be recovered for reuse. sigmaaldrich.com

For the synthesis of this compound, a plausible chiral auxiliary-based approach would involve the modification of a pyridine-2-carboxylic acid precursor. For instance, the carboxylic acid could be converted to an imide by reacting it with a chiral oxazolidinone, such as one of Evans' auxiliaries. The carbonyl group of this imide can then direct the diastereoselective addition of a pentafluoroethyl nucleophile, for example, pentafluoroethyl lithium or a pentafluoroethyl Grignard reagent. The steric hindrance provided by the substituent on the oxazolidinone (e.g., a benzyl (B1604629) or isopropyl group) would favor the approach of the nucleophile from one face, leading to the formation of one diastereomer in excess. Subsequent hydrolysis of the imide linkage would cleave the chiral auxiliary, furnishing the desired enantiomerically enriched alcohol.

Another well-established auxiliary, pseudoephedrine, can be used to form a chiral amide. wikipedia.org Deprotonation of the α-carbon followed by reaction with an electrophilic pentafluoroethyl source would similarly proceed with high diastereoselectivity, guided by the chiral scaffold. wikipedia.org

Table 1: Common Chiral Auxiliaries and Their Potential Application

| Chiral Auxiliary | Precursor | Key Reaction | Cleavage Method |

|---|---|---|---|

| Evans' Oxazolidinones | Pyridine-2-carboxylic acid derivative | Diastereoselective nucleophilic addition | Acidic or basic hydrolysis |

| Pseudoephedrine | Pyridine-2-carboxylic acid | Diastereoselective alkylation of enolate | Hydrolysis of the amide bond |

| Camphorsultam | Pyridine-2-carboxylic acid derivative | Diastereoselective nucleophilic addition | Reductive or hydrolytic cleavage |

Asymmetric Organocatalytic Methods

Asymmetric organocatalysis has emerged as a powerful tool in modern organic synthesis, utilizing small, metal-free organic molecules to catalyze enantioselective transformations. nih.gov This approach avoids the use of potentially toxic and expensive heavy metals. For the synthesis of fluorinated carbinols, several organocatalytic strategies can be envisioned.

One common method is the asymmetric aldol (B89426) reaction. nih.gov In this scenario, an organocatalyst, such as a chiral proline derivative or a more complex catalyst like Singh's catalyst, could promote the enantioselective addition of a nucleophile to the prochiral ketone, 2,2,3,3,3-pentafluoro-1-(pyridin-2-yl)propan-1-one. nih.gov For instance, the reaction between the ketone and a suitable donor, catalyzed by a chiral amine, proceeds through a transiently formed enamine or iminium ion, which effectively shields one face of the molecule, directing the reaction to produce a specific enantiomer. nih.gov Research on aldol reactions with trifluoroacetophenones has shown that high enantiomeric excess (up to 95% ee) can be achieved, although reaction times and workup conditions are critical to prevent racemization of the product. nih.gov

Alternatively, the direct asymmetric trifluoromethylation or pentafluoroethylation of pyridine-2-carboxaldehyde could be achieved using a suitable fluoroalkyl source and a chiral organocatalyst, such as a cinchona alkaloid derivative or a chiral phosphoric acid. These catalysts can activate the reactants and control the stereochemical environment of the transition state.

Metal-Catalyzed Asymmetric Transformations

Transition metal-catalyzed reactions offer a highly efficient and versatile platform for asymmetric synthesis. researchgate.net The synthesis of chiral fluorinated alcohols can be effectively achieved through two primary metal-catalyzed routes: the asymmetric reduction of a prochiral ketone or the asymmetric addition of a nucleophile to an aldehyde.

The most direct route is the asymmetric transfer hydrogenation (ATH) or asymmetric hydrogenation of 2,2,3,3,3-pentafluoro-1-(pyridin-2-yl)propan-1-one. Chiral ruthenium (II) and rhodium (III) complexes, often featuring ligands like BINAP or chiral diamines, are well-established catalysts for this transformation. These catalysts can deliver a hydride to the carbonyl face-selectively, yielding the alcohol with high enantiopurity. ki.si An ansa-ruthenium(II)-catalyzed ATH in a formic acid/triethylamine system has been successfully used for the synthesis of related α-CF3-substituted alcohols, achieving excellent stereopurity. ki.si

Another approach is the catalytic asymmetric addition of a pentafluoroethyl group to pyridine-2-carboxaldehyde. This can be accomplished using organometallic reagents, such as a pentafluoroethyl zinc or silicon reagent, in the presence of a chiral ligand and a metal salt (e.g., zinc, copper, or titanium). The chiral ligand coordinates to the metal center, creating a chiral environment that dictates the facial selectivity of the addition to the aldehyde carbonyl group.

Chemoenzymatic Synthetic Routes

Chemoenzymatic methods combine the advantages of chemical synthesis with the high selectivity and mild reaction conditions of biocatalysis. Enzymes, particularly oxidoreductases, are highly effective for the asymmetric reduction of prochiral ketones to chiral alcohols.

A well-documented chemoenzymatic route for preparing chiral pyridine-based α-fluorinated secondary alcohols provides a direct blueprint for synthesizing the target compound. nih.gov This strategy involves a two-step process:

Chemical Synthesis of the Prochiral Ketone : The synthesis starts from a readily available picoline derivative. Deprotonation followed by acylation with a pentafluoroethyl ester yields the prochiral ketone, 2,2,3,3,3-pentafluoro-1-(pyridin-2-yl)propan-1-one. nih.gov

Enzymatic Asymmetric Reduction : The resulting ketone is then subjected to an enantioselective reduction using an alcohol dehydrogenase (ADH). The ADH from Lactobacillus kefir has proven to be particularly effective for this transformation, yielding the corresponding chiral alcohol with excellent enantiomeric excess (95–>99%) and high yields (up to 98%). nih.gov The reaction typically uses a co-factor like NADP+ and a co-substrate such as isopropanol for cofactor regeneration, and is performed in a buffer system at room temperature. nih.gov

This chemoenzymatic approach is highly attractive due to its operational simplicity, high selectivity, and environmentally benign reaction conditions. nih.govwhiterose.ac.uk

Table 2: Representative Results for Chemoenzymatic Reduction of Fluorinated Pyridyl Ketones

| Substrate (Ketone) | Enzyme | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|

| 2-Chloro-1-(pyridin-2-yl)ethan-1-one | ADH from L. kefir | >99% | 98% |

| 2,2-Difluoro-1-(pyridin-2-yl)ethan-1-one | ADH from L. kefir | >99% | 95% |

| 2,2,2-Trifluoro-1-(pyridin-2-yl)ethan-1-one | ADH from L. kefir | 95% | 85% |

(Data adapted from a study on related pyridine-based α-fluorinated secondary alcohols to illustrate the method's efficacy) nih.gov

Green Chemistry Principles and Sustainable Synthetic Approaches

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign, economically viable, and safe. instituteofsustainabilitystudies.comjddhs.com The synthesis of complex pharmaceutical intermediates like this compound offers multiple opportunities for implementing these principles.

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle. instituteofsustainabilitystudies.com Catalytic methods, such as asymmetric hydrogenation or organocatalysis, are inherently more atom-economical than stoichiometric approaches like those using chiral auxiliaries, which generate waste from the auxiliary itself. instituteofsustainabilitystudies.com

Use of Safer Solvents and Reagents : Traditional organic solvents often pose environmental and health risks. jddhs.com Green chemistry encourages the use of safer alternatives like water, supercritical CO₂, or bio-based solvents. totalpharmaceuticaltopics.com The chemoenzymatic reduction described previously is an excellent example, as it is typically performed in an aqueous buffer. nih.gov Furthermore, developing PFAS-free synthesis routes that avoid the use of persistent fluorinated reagents is a key goal for sustainability in fluorine chemistry. sciencedaily.com

Catalysis : The use of catalysts (organocatalysts, metal catalysts, or enzymes) is preferred over stoichiometric reagents because they are required in smaller amounts and can be recycled and reused. jddhs.com Biocatalysis, in particular, offers the benefits of high selectivity under mild conditions (room temperature and neutral pH), significantly reducing energy consumption. acs.org

Waste Prevention : It is better to prevent waste than to treat it after it has been created. instituteofsustainabilitystudies.com Telescoping reactions into one-pot sequences, where multiple steps are performed in the same reactor without isolating intermediates, can significantly reduce solvent use and waste generation.

Recent Innovations and Methodological Advancements in the Synthesis of Related Fluorinated Pyridyl Carbinols

The field of asymmetric synthesis is continually evolving, with new methodologies offering greater efficiency and selectivity for the preparation of fluorinated molecules. bohrium.com

Electrochemical Methods : Asymmetric electrosynthesis is emerging as a powerful and sustainable tool. nih.gov Electrochemical methods can generate reactive species in situ without the need for stoichiometric chemical oxidants or reductants, often leading to cleaner reaction profiles. An electrochemical asymmetric coupling of amines with ketones has been reported, showcasing the potential for novel C-C bond formations under green conditions. nih.gov

Photoredox and Photoenzymatic Catalysis : Merging photoredox catalysis with biocatalysis has unlocked new reaction pathways. nih.gov For example, 'ene'-reductases, which are typically inactive towards ketones, can be induced to reduce aromatic ketones in the presence of a photoredox catalyst and visible light. nih.gov This approach proceeds via a ketyl radical mechanism, distinct from the native hydride transfer, and opens up new possibilities for the stereoselective synthesis of alcohols.

Advanced Catalytic Systems : The development of novel catalysts remains a key driver of innovation. This includes more efficient and robust bifunctional catalysts in organocatalysis, which can activate both the nucleophile and the electrophile simultaneously. nih.gov In metal catalysis, iridium-catalyzed asymmetric hydrogenation of fluorinated allylic alcohols has been developed as a simple and scalable protocol for producing chiral fluorohydrins with excellent yields and enantioselectivities. rsc.org

These cutting-edge techniques, along with the continuous refinement of existing methods, are expanding the synthetic chemist's toolbox for accessing complex and valuable molecules like this compound with greater efficiency and sustainability.

Derivatization, Analogue Synthesis, and Structural Modifications of the Chemical Compound

Transformations of the Alcohol Functionality

The secondary alcohol group is a key site for chemical modification, offering pathways to a variety of derivatives through esterification, etherification, oxidation, and reduction reactions.

Esterification and Etherification Reactions

Esterification: The hydroxyl group of 2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propan-1-ol (B98389) can be readily converted to a range of esters. Standard esterification conditions, such as reaction with acyl chlorides or carboxylic anhydrides in the presence of a base like pyridine (B92270) or triethylamine, are expected to be effective. The use of pyridine as a catalyst and solvent can activate the alcohol for these transformations. echemi.com For example, reaction with acetyl chloride would yield the corresponding acetate ester. The esterification can also be carried out using carboxylic acids with a coupling agent such as dicyclohexylcarbodiimide (DCC).

Etherification: The synthesis of ethers from the title compound can be achieved through several methods. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base like sodium hydride to form the alkoxide, followed by reaction with an alkyl halide, is a plausible route. Additionally, palladium-catalyzed etherification reactions of benzylic alcohols have been reported and could be adapted for this substrate. scirp.org More environmentally friendly approaches using iron(II/III) chloride in green solvents like propylene carbonate have also been developed for the etherification of benzyl (B1604629) alcohols and could be explored. acs.orgnih.gov

Table 1: Representative Esterification and Etherification Reactions

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Acetyl Chloride, Pyridine | 2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propyl acetate |

| This compound | Sodium Hydride, Methyl Iodide | 2-(1-methoxy-2,2,3,3,3-pentafluoropropyl)pyridine |

| This compound | Benzyl Bromide, Pd Catalyst | 2-(1-(benzyloxy)-2,2,3,3,3-pentafluoropropyl)pyridine |

Oxidation and Reduction Pathways

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2,2,3,3,3-pentafluoro-1-(pyridin-2-yl)propan-1-one. A variety of oxidizing agents can be employed for this transformation. wikipedia.org Mild reagents such as pyridinium chlorochromate (PCC) or the Dess-Martin periodinane are suitable for this purpose, minimizing the risk of over-oxidation. wikipedia.orglscollege.ac.in Swern oxidation, which utilizes oxalyl chloride and dimethyl sulfoxide, is another effective method for converting secondary alcohols to ketones. lscollege.ac.in For fluorinated alcohols, specific methods using nitroxide catalysts have also been developed. bohrium.com

Reduction: While the parent compound is already an alcohol, if the corresponding ketone is synthesized, it can be reduced back to the alcohol. This reduction can be achieved using various reducing agents. Sodium borohydride would afford the racemic alcohol. For stereoselective reduction, chiral reducing agents or catalytic asymmetric hydrogenation could be employed to favor the formation of one enantiomer.

Table 2: Oxidation and Reduction Reactions

| Starting Material | Reagent/Reaction | Product |

|---|---|---|

| This compound | Dess-Martin Periodinane | 2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propan-1-one |

| 2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propan-1-one | Sodium Borohydride | This compound |

Modifications and Functionalization of the Pyridyl Ring System

The pyridine ring offers a versatile platform for structural modifications through halogenation, cross-coupling reactions, and derivatization of the nitrogen atom.

Halogenation and Cross-Coupling Strategies

Halogenation: The pyridine ring can be halogenated at various positions, providing handles for further functionalization. The regioselectivity of halogenation depends on the reaction conditions and the directing effects of the existing substituent. mountainscholar.org Electrophilic aromatic substitution on the pyridine ring is generally challenging due to its electron-deficient nature, but can be achieved under specific conditions. nih.gov Recently, novel methods for the selective halogenation of pyridines using designed phosphine reagents have been developed, allowing for functionalization at the 4-position. nih.govresearchgate.netchemrxiv.orgacs.org Another strategy involves a ring-opening and ring-closing sequence to achieve halogenation at the 3-position. nih.gov

Cross-Coupling Strategies: Once halogenated, the pyridyl ring can undergo a variety of palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a powerful tool for this purpose. nih.govwikipedia.org The development of specialized ligands has enabled the efficient coupling of 2-pyridyl nucleophiles. nih.govnih.gov Another important reaction is the Buchwald-Hartwig amination, which allows for the formation of C-N bonds by coupling an amine with an aryl halide. libretexts.orgwikipedia.orgyoutube.com This reaction has been successfully applied to pyrazole systems and could be adapted for pyridyl halides. researchgate.netnih.gov

Table 3: Halogenation and Cross-Coupling Reactions

| Starting Material | Reagent/Reaction | Product |

|---|---|---|

| This compound | N-Bromosuccinimide | Bromo-substituted derivative |

| 4-Bromo-2-(2,2,3,3,3-pentafluoro-1-hydroxypropyl)pyridine | Phenylboronic Acid, Pd Catalyst (Suzuki Coupling) | 4-Phenyl-2-(2,2,3,3,3-pentafluoro-1-hydroxypropyl)pyridine |

| 4-Bromo-2-(2,2,3,3,3-pentafluoro-1-hydroxypropyl)pyridine | Aniline, Pd Catalyst (Buchwald-Hartwig Amination) | 4-Anilino-2-(2,2,3,3,3-pentafluoro-1-hydroxypropyl)pyridine |

Nitrogen Derivatization and Quaternization

The nitrogen atom of the pyridine ring is a site for derivatization, most notably through N-oxidation and quaternization.

N-Oxidation: Treatment of the parent compound with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) would yield the corresponding pyridine N-oxide. This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain electrophilic and nucleophilic substitution reactions.

Quaternization: The pyridine nitrogen can be alkylated with an alkyl halide, such as methyl iodide, to form a quaternary pyridinium salt. osti.gov This process enhances the electron-withdrawing nature of the pyridyl ring and can improve the water solubility of the molecule. The quaternization of poly(vinyl pyridine) has been studied to understand the impact on its physicochemical properties. nih.gov The quaternization of pyridine rings can also enhance π-electron delocalization in conjugated systems. rsc.org

Table 4: Nitrogen Derivatization Reactions

| Starting Material | Reagent | Product |

|---|---|---|

| This compound | m-CPBA | 2-(2,2,3,3,3-Pentafluoro-1-hydroxypropyl)pyridine 1-oxide |

| This compound | Methyl Iodide | 2-(2,2,3,3,3-Pentafluoro-1-hydroxypropyl)-1-methylpyridin-1-ium iodide |

Stereochemical Manipulations and Generation of Chiral Analogues

The carbon atom bearing the hydroxyl group in this compound is a stereocenter. This allows for the synthesis of enantiomerically enriched or pure analogues, which is of significant interest in medicinal chemistry as different enantiomers can have distinct biological activities.

The asymmetric synthesis of chiral pyridyl alcohols can be achieved through various methods. researchgate.netmcmaster.ca A chemoenzymatic approach has been successfully employed for the preparation of chiral pyridine-based α-fluorinated secondary alcohols. nih.gov This method involves the selective introduction of an α-halogenated acyl moiety onto a picoline derivative, followed by the enantioselective reduction of the resulting carbonyl group using an alcohol dehydrogenase. nih.govresearchgate.net This strategy could be adapted for the asymmetric synthesis of the title compound.

Alternatively, chiral resolution of the racemic alcohol can be performed. This can be achieved by forming diastereomeric esters with a chiral carboxylic acid, followed by separation of the diastereomers and subsequent hydrolysis to obtain the individual enantiomers.

Table 5: Approaches to Chiral Analogues

| Method | Description |

|---|---|

| Asymmetric Synthesis | Enantioselective reduction of the corresponding ketone using a chiral catalyst or an enzyme (e.g., alcohol dehydrogenase). nih.gov |

| Chiral Resolution | Formation of diastereomeric derivatives (e.g., esters with a chiral acid), followed by separation and removal of the chiral auxiliary. |

Impact of Structural Modifications on Reaction Profiles and Synthetic Utility

The introduction of structural modifications to the this compound core can significantly alter its reaction profiles and expand its utility as a synthetic building block. These modifications can be broadly categorized into derivatization of the hydroxyl group, substitution on the pyridine ring, and alterations of the pentafluoropropyl chain.

Derivatization of the Hydroxyl Group: The reactivity of the secondary alcohol in this compound is a key site for derivatization. Standard reactions for alcohols, such as esterification and etherification, can be employed to introduce a variety of functional groups. For instance, acylation with acid chlorides or anhydrides in the presence of a base like pyridine can yield the corresponding esters. caltech.edu The strong electron-withdrawing nature of the adjacent pentafluoropropyl group is expected to increase the acidity of the hydroxyl proton, potentially facilitating its reaction with bases. ketonepharma.com

Silylation is another common derivatization strategy for alcohols, often used to protect the hydroxyl group during subsequent synthetic steps. masterorganicchemistry.com Reagents like tert-butyldimethylsilyl chloride (TBDMSCl) or trimethylsilyl chloride (TMSCl) can be used to form silyl ethers. The removal of these protecting groups is typically achieved with a fluoride (B91410) source, such as tetrabutylammonium fluoride (TBAF). masterorganicchemistry.com

Table 1: Examples of Hydroxyl Group Derivatization

| Derivative Name | Reagents | Resulting Functional Group |

| 2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propyl acetate | Acetic anhydride, Pyridine | Acetate Ester |

| 2-(1-(tert-Butyldimethylsilyloxy)-2,2,3,3,3-pentafluoropropyl)pyridine | TBDMSCl, Imidazole | tert-Butyldimethylsilyl Ether |

| 2-(1-Methoxy-2,2,3,3,3-pentafluoropropyl)pyridine | Methyl iodide, Sodium hydride | Methyl Ether |

The conversion of the alcohol to a better leaving group, for example, by tosylation, opens up pathways for nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities.

Substitution on the Pyridine Ring: The pyridine ring offers several positions for substitution, which can dramatically influence the electronic properties and biological activity of the molecule. Late-stage functionalization techniques are particularly valuable for modifying complex molecules like this. researchgate.net Electrophilic aromatic substitution on the pyridine ring is generally challenging due to its electron-deficient nature, but can be achieved under specific conditions, often requiring activation of the ring. Nucleophilic aromatic substitution, on the other hand, is more feasible, particularly at the positions ortho and para to the nitrogen atom.

Impact of the Pentafluoropropyl Group: The highly electronegative pentafluoropropyl group exerts a strong electron-withdrawing inductive effect. This effect can influence the reactivity of both the hydroxyl group and the pyridine ring. For the alcohol, it increases its acidity, making it a better hydrogen bond donor. researchgate.net For the pyridine ring, it further deactivates it towards electrophilic substitution while potentially activating it for nucleophilic attack. The steric bulk of the pentafluoropropyl group can also play a role in directing the regioselectivity of reactions on the pyridine ring.

Rational Design and Synthesis of Compound Libraries Based on the Core Scaffold

The this compound scaffold is an attractive starting point for the construction of compound libraries for drug discovery and other applications. rsc.orgnih.gov The presence of distinct points for diversification—the hydroxyl group and the pyridine ring—allows for the creation of a wide array of analogues.

Combinatorial Chemistry Approaches: High-throughput synthesis methods can be employed to generate libraries of compounds based on this scaffold. researchgate.net For example, a parallel synthesis approach could be used where the core scaffold is reacted with a diverse set of building blocks targeting the hydroxyl group (e.g., a variety of acyl chlorides) and another set of reagents for modifying the pyridine ring (e.g., through cross-coupling reactions).

Scaffold-Based Library Design: A common strategy in library design is to start with a central core or scaffold and append various substituents. rsc.org In this case, the this compound serves as the central scaffold. The design of the library would involve selecting a diverse range of substituents to explore different chemical spaces and potential biological activities.

Table 2: Hypothetical Compound Library Design

| Scaffold Position | R1 (Modification at OH) | R2 (Modification on Pyridine Ring) |

| This compound | -COCH3 | -H |

| This compound | -H | -Cl (at C4) |

| This compound | -COCH3 | -Cl (at C4) |

| This compound | -SO2Ph | -H |

| This compound | -H | -Br (at C5) |

| This compound | -SO2Ph | -Br (at C5) |

Impact of Fluorine in Library Design: The presence of the pentafluoropropyl group is a key feature of this scaffold. Fluorine and fluorinated groups are known to have a profound impact on the physicochemical properties of molecules, including lipophilicity, metabolic stability, and binding affinity. researchgate.net Therefore, libraries based on this scaffold would inherently possess these fluorine-imparted characteristics, which can be advantageous in the development of new bioactive compounds.

By systematically exploring the derivatization and analogue synthesis possibilities, researchers can unlock the full potential of the this compound scaffold for various applications in chemistry and materials science.

Role of 2,2,3,3,3 Pentafluoro 1 Pyridin 2 Yl Propan 1 Ol in Catalysis and Ligand Design

The Chemical Compound as a Chiral Ligand Precursor for Metal Complexes

Enantiopure heteroaromatic alcohols, such as 2,2,3,3,3-pentafluoro-1-(pyridin-2-yl)propan-1-ol (B98389), are valuable precursors for the synthesis of chiral ligands used in asymmetric catalysis. The presence of a chiral secondary alcohol function in conjunction with a pyridine (B92270) side chain is a key structural motif in many pharmacologically relevant compounds and effective ligands for asymmetric synthesis. The development of straightforward chemoenzymatic pathways has enabled the preparation of such chiral alcohols with high enantioselectivity.

The pyridyl group is a well-established and powerful coordinating moiety in transition-metal-catalyzed reactions. Its strong σ-coordinating ability allows it to effectively recruit metal catalysts. In the context of this compound, the nitrogen atom of the pyridine ring and the oxygen atom of the alcohol can act as a bidentate ligand, forming a stable chelate ring with a metal center. This chelation is a crucial aspect of forming well-defined metal complexes, which are central to many catalytic processes. The formation of such chelate complexes can enhance the stability and influence the reactivity of the catalytic species.

The coordination of the pyridyl group to a metal center can also play a role in directing chemical transformations to specific sites on a molecule, a concept known as directing group assistance. While traditionally used for ortho-C–H activation, innovative template designs have shown that pyridine can also direct meta-C–H activation.

The structure of a ligand scaffold is critical in determining the outcome of a catalytic reaction. Modifications to the ligand can be used to tune the steric and electronic properties of the resulting metal complex, thereby influencing its activity and selectivity. The concept of a "privileged" ligand scaffold, which can be applied to a wide range of catalytic transformations, is a significant area of research.

In the case of ligands derived from this compound, modifications could be envisioned at several positions. For instance, altering the substituents on the pyridine ring could modulate its coordinating ability and steric environment. Similarly, derivatization of the alcohol group could lead to new classes of ligands with different coordination properties. The rigidity and conformational preferences of the ligand backbone are also key factors that can be adjusted to optimize catalytic performance. The goal of such modifications is to create a well-defined chiral environment around the metal center that can effectively control the stereochemical outcome of a reaction.

Applications in Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a cornerstone of modern organic chemistry. Ligands derived from this compound have potential applications in various enantioselective transformations.

Chiral pyridine-containing ligands are widely used in a variety of enantioselective, transition metal-catalyzed reactions. These include hydrogenations, cycloisomerizations, and carbon-carbon bond-forming reactions. For example, chiral pyridine–aminophosphine ligands have been successfully applied in the iridium-catalyzed asymmetric hydrogenation of olefins and challenging cyclic imines, achieving excellent enantioselectivity.

Metal complexes featuring ligands derived from this compound could potentially mediate a range of enantioselective transformations. The specific nature of the metal and the reaction conditions would be critical in determining the success of such catalytic systems. The electronic properties of the pentafluoropropyl group could influence the Lewis acidity of the metal center, thereby affecting its catalytic activity.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative and complement to metal-based catalysis. Fluorinated alcohols are known to exhibit unique properties, including increased acidity and the ability to form strong hydrogen bonds, which can be exploited in organocatalysis.

The fluoroalcohol moiety in this compound could potentially act as a hydrogen-bond donor, activating substrates towards nucleophilic attack. This is a common strategy in many organocatalytic reactions. Furthermore, the chiral nature of the alcohol could be used to induce enantioselectivity in these transformations. The enantioselective synthesis of fluorinated molecules is a rapidly growing area of research, and organocatalytic methods have proven to be particularly effective.

Influence of the Pentafluoropropyl and Pyridyl Groups on Catalytic Performance and Selectivity

The catalytic performance and selectivity of systems involving this compound or its derivatives are significantly influenced by the distinct electronic and steric properties of the pentafluoropropyl and pyridyl groups.

The pyridyl group primarily functions as a strong coordinating and directing group. Its ability to bind to metal centers is fundamental to the formation of active catalytic species. The Lewis basicity of the pyridine nitrogen can, however, sometimes lead to catalyst inhibition. The position and nature of substituents on the pyridine ring can be used to fine-tune its electronic and steric properties, thereby modulating the reactivity and selectivity of the catalyst. For instance, electron-withdrawing groups on the pyridine ring can increase the acidity of C-H bonds, facilitating certain C-H activation reactions.

The pentafluoropropyl group exerts a strong electron-withdrawing inductive effect. This can have several consequences for catalysis. In metal-catalyzed reactions, it can increase the Lewis acidity of the metal center, potentially enhancing its catalytic activity. In organocatalytic systems, it increases the acidity of the alcohol proton, making it a more effective hydrogen-bond donor. The steric bulk of the pentafluoropropyl group can also play a crucial role in controlling the stereochemical outcome of a reaction by influencing the geometry of the transition state. The introduction of fluorine can also lead to beneficial stereoelectronic effects that can improve both the yield and enantioselectivity of a reaction.

The interplay between the coordinating pyridyl group and the electron-withdrawing, sterically demanding pentafluoropropyl group is key to the potential of this compound as a platform for the design of new and effective catalysts.

Mechanistic Investigations of Catalytic Cycles Involving the Chemical Compound

While specific mechanistic studies for catalytic cycles directly involving this compound are not extensively documented in the public domain, its structural components allow for informed hypotheses regarding its potential roles. The pyridine nitrogen and the hydroxyl group are key functionalities that can actively participate in and influence the pathways of catalytic reactions.

The pyridyl nitrogen, with its available lone pair of electrons, can coordinate to a metal center, positioning the rest of the molecule to influence the steric and electronic environment of the catalyst. This coordination is a crucial step in many catalytic cycles, including cross-coupling reactions where 2-substituted pyridines can be challenging nucleophiles. researchgate.netresearchgate.netnih.gov The stability and reactivity of organometallic intermediates in such reactions are notoriously difficult to manage, and the specific nature of the pyridyl ligand is critical. researchgate.netresearchgate.netnih.gov

The pentafluoro-propanol group can influence the catalytic cycle in several ways. Its significant steric bulk can create a chiral pocket around the metal center, thereby directing the stereochemical outcome of a reaction. Furthermore, the hydroxyl group can participate in hydrogen bonding interactions with substrates or other components of the catalytic system. In certain proposed mechanisms, particularly in asymmetric catalysis, such secondary interactions are crucial for achieving high levels of enantioselectivity. nih.gov

A hypothetical catalytic cycle for an asymmetric transfer hydrogenation, for instance, could involve the coordination of the pyridyl nitrogen to a metal center (e.g., Ruthenium or Iridium). The substrate would then coordinate to the metal, and the chiral environment created by the pentafluorinated propanol (B110389) moiety would favor the approach of the hydride from one specific face, leading to the formation of one enantiomer of the product in excess. The mechanistic investigation of such a cycle would involve the identification and characterization of key intermediates, such as the metal-ligand complex and the metal-substrate adduct, potentially using spectroscopic techniques like NMR and X-ray crystallography.

| Potential Mechanistic Role | Relevant Structural Feature | Impact on Catalytic Cycle |

| Metal Coordination | Pyridine Nitrogen | Formation of active catalyst, influencing catalyst stability and reactivity. |

| Stereochemical Control | Chiral Pentafluorinated Alcohol | Creation of a chiral environment, leading to enantioselective product formation. |

| Substrate Activation/Orientation | Hydroxyl Group | Hydrogen bonding to substrate, enhancing reactivity and controlling orientation. |

| Transition State Stabilization | Entire Ligand Scaffold | Steric and electronic effects stabilizing the desired transition state. |

Development of Novel Catalytic Systems Incorporating the Compound as a Component

The distinct properties of this compound make it an attractive candidate for the development of novel catalytic systems. Its application is particularly envisioned in asymmetric catalysis, where the demand for new and efficient chiral ligands is ever-present. nih.govnih.gov

One promising avenue is its use as a chiral ligand for transition metal-catalyzed reactions. By coordinating to metals such as palladium, rhodium, iridium, or copper, it could form catalysts for a variety of transformations, including asymmetric hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The combination of a soft nitrogen donor from the pyridine and a hard oxygen donor from the alcohol (in its deprotonated form) would classify it as a P,N-type ligand, a class that has shown significant success in asymmetric catalysis. rsc.orgscinito.ai

Furthermore, the compound itself, or its derivatives, could function as an organocatalyst. The Lewis basic pyridine nitrogen could act as a catalytic site, while the fluoroalcohol moiety could provide crucial hydrogen-bonding interactions to activate and orient the substrate. This dual functionality is a hallmark of many successful organocatalysts.

The development of novel catalytic systems based on this compound would involve its synthesis and subsequent complexation with various metal precursors. The resulting complexes would then be screened for catalytic activity in a range of benchmark reactions. Optimization of reaction conditions, such as solvent, temperature, and catalyst loading, would be crucial to maximize efficiency and selectivity.

| Catalytic System | Potential Application | Key Features of the Compound |

| Chiral Metal-Ligand Complex | Asymmetric Hydrogenation, C-C Coupling | Pyridyl coordination, chiral alcohol moiety |

| Bifunctional Organocatalyst | Michael Additions, Aldol (B89426) Reactions | Lewis basic pyridine, H-bonding alcohol |

| Catalyst for Polymerization | Ring-Opening Polymerization | Coordination site and steric control |

The exploration of this compound in catalysis holds the promise of discovering new and effective catalytic systems for important chemical transformations. While direct research on this specific molecule is emerging, the foundational principles of ligand design and catalysis strongly suggest its potential for significant contributions to the field.

Applications in Advanced Organic Synthesis and Reaction Methodologies

Utilization as a Chiral Solvating Agent or Reaction Medium

Chiral fluorinated alcohols, such as 2,2,2-trifluoro-1-phenylethanol and 2,2,2-trifluoro-1-(9-anthryl)ethanol (B3022025) (Pirkle's alcohol), are widely used as chiral solvating agents (CSAs). Their efficacy stems from the ability to form transient diastereomeric complexes with enantiomeric solutes, primarily through hydrogen bonding. These interactions can induce chemical shift differences in NMR spectroscopy, allowing for the determination of enantiomeric excess. While the structure of 2,2,3,3,3-Pentafluoro-1-(pyridin-2-YL)propan-1-OL (B98389), possessing both a hydroxyl group for hydrogen bonding and a chiral center, makes it a candidate for such applications, no specific studies demonstrating its use as a CSA or chiral reaction medium have been identified.

Role in Fluorination and Trifluoromethylation Reactions as a Building Block

Fluorinated compounds are crucial in medicinal and materials chemistry, and molecules that can introduce fluoroalkyl groups are termed "fluorinated building blocks." organic-chemistry.orgnih.gov The pentafluoropropyl group in this compound positions it as a potential building block for introducing this specific moiety into larger molecules. Such groups can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity. However, literature detailing the specific use of this compound to deliver a pentafluoropropyl group or to participate in fluorination or trifluoromethylation reactions is not available.

Intermediacy in the Synthesis of Complex Organic Molecules

The classification of simpler analogs, like 2,2,3,3,3-Pentafluoro-1-propanol, as pharmaceutical intermediates suggests that this compound could theoretically serve as an intermediate in the synthesis of more complex, biologically active molecules, particularly those containing a fluorinated pyridyl scaffold. Despite its commercial availability, no documented synthetic routes where this specific compound is a key intermediate have been found in surveyed chemical literature.

Activation and Promotion of Reactions Through Hydrogen Bonding Interactions

The hydroxyl group of an alcohol and the nitrogen atom of a pyridine (B92270) ring are both capable of acting as hydrogen bond donors and acceptors, respectively. This dual functionality allows for the potential activation of electrophiles and nucleophiles, thereby promoting or catalyzing chemical reactions. nih.govrsc.org Highly fluorinated alcohols like hexafluoroisopropanol (HFIP) are known for their strong hydrogen-bond-donating capabilities and their ability to stabilize intermediates and transition states. While it is plausible that this compound could exhibit similar activating effects, there are no specific research findings to substantiate this role.

Strategic Utility in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions are powerful strategies for the efficient synthesis of complex molecules from simple precursors in a single operation. organic-chemistry.orgnih.gov These reactions rely on the carefully orchestrated reactivity of the starting materials. A bifunctional molecule like this compound could theoretically be designed to participate in such sequences. However, a review of the literature reveals no instances of its strategic use in reported cascade or multicomponent reaction methodologies.

Molecular Interactions and Biological Relevance Excluding Clinical, Safety, and Dosage Data

Exploration of the Chemical Compound's Scaffold in Ligand and Molecular Probe Design

The structural framework of 2,2,3,3,3-Pentafluoro-1-(pyridin-2-YL)propan-1-OL (B98389) is well-suited for the design of both therapeutic ligands and molecular probes. The (Pyridin-2-yl)methanol portion of the molecule serves as a versatile scaffold for engaging with biological targets. acs.orgnih.gov Pyridine (B92270) and its derivatives are known to form key interactions in enzyme active sites and receptor binding pockets through hydrogen bonding, metal coordination, and π-π stacking. nih.gov

The incorporation of the pentafluoropropyl group makes this scaffold particularly valuable as a molecular probe. nih.gov Due to the near-complete absence of fluorine in biological systems, the ¹⁹F nucleus serves as an excellent reporter for Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govacs.org A compound like this compound can be used in ¹⁹F NMR-based screening to identify and characterize ligand binding to proteins. cdnsciencepub.comnih.gov The chemical shift of the fluorine atoms is highly sensitive to the local environment, providing information on binding events, conformational changes, and the nature of the binding pocket without interference from background signals. nih.govacs.org This makes the scaffold a powerful tool for fragment-based drug discovery and for studying protein-ligand interactions. cdnsciencepub.comsemanticscholar.org

Biophysical Studies of Binding Modes and Molecular Recognition with Biological Macromolecules (e.g., proteins, enzymes)

The molecular recognition of this compound by macromolecules like proteins is governed by a combination of interactions involving its distinct functional groups. Biophysical techniques such as X-ray crystallography, NMR spectroscopy, and isothermal titration calorimetry (ITC) are used to elucidate these binding modes.

The key interactions expected for this compound include:

Hydrogen Bonding: The hydroxyl group (-OH) can act as both a hydrogen bond donor and acceptor, while the nitrogen atom in the pyridine ring typically acts as a hydrogen bond acceptor. These interactions are crucial for affinity and selectivity.

Hydrophobic and van der Waals Interactions: The pyridine ring and the fluorinated alkyl chain contribute to hydrophobic and van der Waals contacts within a protein's binding pocket.

Fluorine-Specific Interactions: Organofluorine groups can participate in non-canonical interactions that contribute to binding affinity. These include dipole-dipole interactions and orthogonal multipolar interactions, where the fluorine atoms interact favorably with backbone carbonyl groups or aromatic rings of amino acids like phenylalanine. acs.orgsoci.org Computational studies suggest that while fluorine is a poor hydrogen bond acceptor, it can modulate the local water network within a binding site, which can entropically favor binding. nih.govacs.org

The study of such interactions is critical for understanding how the ligand achieves its affinity and specificity for a particular biological target. ufl.edu

Influence of the Fluorine Atoms on Molecular Recognition and Ligand Efficiency at a Mechanistic Level

The five fluorine atoms on the propyl group dramatically influence the compound's properties at a mechanistic level, impacting molecular recognition and ligand efficiency. Ligand efficiency (LE) is a metric used in drug design to assess the binding energy of a ligand per non-hydrogen atom, helping to identify compounds that have a high affinity for their size. wikipedia.orgdundee.ac.uk

The introduction of fluorine affects several key parameters:

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the fluorinated part of the molecule resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. youtube.com This can increase the compound's biological half-life.

Lipophilicity : Heavy fluorination of an alkyl chain generally increases lipophilicity, which can enhance membrane permeability and access to hydrophobic binding pockets.

Acidity/Basicity (pKa) : The strongly electron-withdrawing nature of the pentafluoroethyl group lowers the pKa of the nearby hydroxyl group, making it more acidic. It also reduces the basicity of the pyridine nitrogen, which can alter its hydrogen bonding capability and pharmacokinetic properties. acs.org

Binding Affinity : Fluorine atoms can enhance binding affinity through favorable interactions with the protein target. acs.org The unique electrostatic potential of the C-F bond can lead to stabilizing contacts that would not be possible with hydrogen atoms. soci.org

| Property | Effect of Pentafluorination | Mechanistic Implication for Molecular Recognition |

|---|---|---|

| Metabolic Stability | Increased | Reduces susceptibility to oxidative metabolism, prolonging interaction with the target. |

| Lipophilicity | Increased | Enhances binding in hydrophobic pockets and can improve cell permeability. |

| Acidity of -OH Group | Increased | Modifies hydrogen bonding potential and ionization state at physiological pH. |

| Basicity of Pyridine-N | Decreased | Alters hydrogen bond acceptor strength and reduces potential for hERG channel inhibition. youtube.com |

| Binding Interactions | Enables unique non-covalent contacts | Contributes to binding affinity via dipole-dipole and orthogonal multipolar interactions. acs.orgsoci.org |

Structure-Activity Relationship (SAR) Studies on Derivatives of the Chemical Compound (Focused on Molecular Interactions)

While specific SAR studies for this compound are not publicly available, general principles of medicinal chemistry allow for a rational exploration of how structural modifications would likely impact its molecular interactions and activity. researchgate.netic.ac.uk An SAR campaign would systematically modify different parts of the molecule to probe for optimal interactions with a target protein.

Key areas for modification would include:

The Pyridine Ring : Introducing substituents (e.g., methyl, chloro, methoxy groups) at different positions on the pyridine ring could probe for additional hydrophobic or polar interactions and fine-tune the electronic properties of the ring system. nih.govnih.gov

The Fluoroalkyl Chain : Varying the degree of fluorination (e.g., trifluoromethyl vs. pentafluoroethyl) or the length of the chain could modulate lipophilicity and the strength of fluorine-specific interactions.

The Hydroxyl Group : Esterification or etherification of the hydroxyl group would eliminate its hydrogen bonding donor capability, which could determine the importance of this interaction for binding. Replacing it with an amine could introduce a basic center.

| Modification Site | Example Modification | Predicted Impact on Molecular Interactions |

|---|---|---|

| Pyridine Ring | Addition of a 4-methyl group | May increase affinity through favorable van der Waals contacts in a hydrophobic pocket. |

| Addition of a 5-chloro group | Could introduce a halogen bond with a suitable acceptor atom on the protein. | |

| Fluoroalkyl Chain | Replacement of -CF₂CF₃ with -CF₃ | Reduces lipophilicity and molecular size; may alter conformational preferences. |

| Replacement of -CF₂CF₃ with non-fluorinated propyl | Drastically reduces lipophilicity and eliminates fluorine-specific interactions, serving as a negative control. | |

| Hydroxyl Group | Conversion to a methyl ether (-OCH₃) | Removes hydrogen bond donor capacity, clarifying the role of this interaction in binding. |

Applications in Chemical Biology Research for Mechanistic Elucidation

The unique properties of this compound make it a valuable tool for chemical biology research aimed at elucidating biological mechanisms. Its primary application lies in its use as a ¹⁹F NMR probe. nih.govcfplus.cz

Researchers can use this compound in "ligand-observed" NMR experiments to:

Screen for Protein Binding : By monitoring the ¹⁹F NMR signal of the compound in the presence of a target protein, researchers can rapidly detect binding events. Upon binding, the signal may broaden, shift, or change in intensity. cdnsciencepub.com

Determine Binding Affinity (Kd) : Titrating a protein into a solution of the compound and monitoring the changes in the ¹⁹F NMR spectrum can be used to calculate the dissociation constant, a measure of binding affinity.

Probe the Binding Site Environment : The chemical shift of the fluorine nuclei is exquisitely sensitive to its surroundings. Changes in the signal upon binding can provide clues about the polarity, hydrophobicity, and electrostatic environment of the protein's binding pocket. nih.gov

Study Competitive Binding : The compound can be used as a reporter to screen for other, non-fluorinated ligands that bind to the same site. A new ligand will displace the fluorinated probe, leading to a change in its ¹⁹F NMR signal and indicating a binding "hit".

By providing a direct, sensitive, and non-radioactive method to observe molecular interactions, this compound and similar fluorinated probes serve as powerful tools for validating drug targets, screening compound libraries, and understanding the fundamental mechanisms of molecular recognition in biological systems. nih.govmdpi.com

Computational and Theoretical Investigations of 2,2,3,3,3 Pentafluoro 1 Pyridin 2 Yl Propan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. karazin.ua DFT methods, particularly with hybrid functionals like B3LYP, are effective for optimizing molecular geometries and determining the ground state energies of organic compounds. nih.govresearchgate.net

For 2,2,3,3,3-Pentafluoro-1-(pyridin-2-YL)propan-1-OL (B98389), a geometry optimization would be performed to find the most stable three-dimensional arrangement of its atoms, corresponding to the minimum energy on the potential energy surface. This process yields key structural parameters such as bond lengths, bond angles, and dihedral angles. The results of such calculations allow for a detailed understanding of how the electron-withdrawing pentafluoroethyl group and the aromatic pyridine (B92270) ring influence the geometry around the chiral alcohol center.

Table 1: Predicted Ground State Geometrical Parameters for this compound (Illustrative Data) This table illustrates typical data obtained from DFT geometry optimization. The values are hypothetical.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C(hydroxyl)-O | 1.43 Å |

| Bond Length | C(hydroxyl)-C(pyridine) | 1.52 Å |

| Bond Length | C(hydroxyl)-C(fluoroalkyl) | 1.55 Å |

| Bond Angle | O-C(hydroxyl)-C(pyridine) | 110.5° |

| Bond Angle | C(pyridine)-C(hydroxyl)-C(fluoroalkyl) | 112.0° |

| Dihedral Angle | H-O-C(hydroxyl)-C(pyridine) | 65.0° |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. semanticscholar.org A smaller gap suggests higher reactivity. semanticscholar.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.gov These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), and the electrophilicity index (ω). nih.gov For this compound, analysis would likely show the HOMO localized on the electron-rich pyridine ring, while the LUMO may be distributed over the pyridine ring and the bond connecting to the fluorinated group, indicating sites susceptible to nucleophilic and electrophilic attack, respectively.

Table 2: Calculated Reactivity Descriptors for this compound (Illustrative Data) This table illustrates typical reactivity descriptors derived from HOMO-LUMO energies. The values are hypothetical.

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| EHOMO | - | -6.85 |

| ELUMO | - | -0.95 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.90 |

| Ionization Potential (I) | -EHOMO | 6.85 |

| Electron Affinity (A) | -ELUMO | 0.95 |

| Global Hardness (η) | (I - A) / 2 | 2.95 |

| Chemical Potential (μ) | -(I + A) / 2 | -3.90 |

| Electrophilicity Index (ω) | μ² / (2η) | 2.58 |

Conformational Analysis and Energy Landscape Mapping

Due to the presence of several single bonds, this compound can exist in multiple conformations (rotamers). Conformational analysis aims to identify the stable conformers and map their relative energies on a potential energy surface. cwu.edu This can be achieved by systematically rotating dihedral angles and performing energy calculations for each resulting structure. cwu.edu Such studies on fluorinated alcohols have revealed diverse and complex conformational landscapes. rsc.org

The analysis for this molecule would focus on the rotation around the C(hydroxyl)-C(pyridine) and C(hydroxyl)-C(fluoroalkyl) bonds. The results would reveal the most energetically favorable orientations of the bulky pentafluoroethyl group, the pyridine ring, and the hydroxyl group. These preferred conformations are often stabilized by intramolecular interactions, such as hydrogen bonding between the hydroxyl proton and the pyridine nitrogen. Mapping the energy landscape helps in understanding the molecule's flexibility and the populations of different conformers at a given temperature.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular behavior and interactions. dlab.cl An MD simulation for this compound would typically place the molecule in a simulation box with solvent molecules (e.g., water) to study its behavior in a condensed phase. osti.gov

These simulations can reveal how the molecule interacts with its surroundings. Key analyses include the formation and lifetime of hydrogen bonds between the molecule's hydroxyl group or pyridine nitrogen and water molecules. Radial distribution functions can be calculated to show the probability of finding solvent molecules at a certain distance from specific atoms on the solute, offering a picture of the solvation shell structure. chemrxiv.org Such simulations are crucial for understanding solubility, membrane permeability, and interactions with biological targets.

Prediction of Spectroscopic Signatures and Validation Against Experimental Data

Computational methods are highly effective at predicting various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model. researchgate.net

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies and their corresponding intensities. The predicted frequencies are often systematically scaled to correct for approximations in the method and to achieve better agreement with experimental spectra. wu.ac.th

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. wu.ac.th These predictions are invaluable for assigning peaks in experimental NMR spectra and confirming the molecular structure.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) by calculating the energies of electronic transitions from the ground state to excited states. nih.gov This helps in understanding the electronic properties and color of the compound.

Table 3: Comparison of Predicted and Experimental Vibrational Frequencies (Illustrative Data) This table illustrates how calculated spectroscopic data is compared to experimental values. The values are hypothetical.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν₁ | 3650 | 3450 | O-H stretch |

| ν₂ | 3080 | 3065 | Pyridine C-H stretch |

| ν₃ | 1605 | 1590 | Pyridine C=C/C=N stretch |

| ν₄ | 1250 | 1235 | C-F stretch |

| ν₅ | 1150 | 1140 | C-O stretch |

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions. rsc.org By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing the geometry and energy of all stationary points, including reactants, products, intermediates, and, crucially, transition states (TS). rwth-aachen.de

For a reaction involving this compound, such as its oxidation or esterification, computational methods could be used to:

Propose one or more plausible reaction pathways.

Calculate the geometries of the transition state structures for each step.

Compute the activation energy (the energy barrier from reactant to transition state), which determines the reaction rate.

This information provides a molecular-level understanding of how the reaction proceeds, why certain products are favored, and how the electronic and steric properties of the fluorinated substituent and pyridine ring influence reactivity. researchgate.net

Table 4: Calculated Energies for a Hypothetical Reaction Pathway (Illustrative Data) This table illustrates the energy profile of a reaction as determined by computational methods. The values are hypothetical.

| Species | Description | Relative Energy (kJ/mol) |

|---|---|---|

| Reactants | Starting materials | 0.0 |

| Transition State 1 (TS1) | Energy barrier for step 1 | +85.5 |

| Intermediate | Stable species formed after step 1 | +20.1 |

| Transition State 2 (TS2) | Energy barrier for step 2 | +60.3 |

| Products | Final products of the reaction | -45.2 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives (Focused on Methodological Aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling represents a crucial computational tool in modern drug discovery and chemical research. For derivatives of this compound, QSAR studies would aim to establish a mathematical correlation between the structural or property descriptors of these molecules and their biological activity. Such models are instrumental in predicting the activity of novel, unsynthesized derivatives, thereby guiding synthetic efforts toward more potent and selective compounds. The development of a robust QSAR model is a multi-step process that involves careful selection of a dataset, calculation of molecular descriptors, application of statistical methods to build the model, and rigorous validation to ensure its predictive power.

A hypothetical QSAR study on a series of this compound derivatives would begin with the compilation of a dataset of compounds with experimentally determined biological activities. The structural diversity of the training set is paramount for the development of a globally predictive model.

Molecular Descriptor Calculation

Once the dataset is established, a wide array of molecular descriptors would be calculated for each derivative. These descriptors numerically represent different aspects of the molecular structure and can be broadly categorized as:

1D Descriptors: These are the simplest descriptors and include constitutional parameters such as molecular weight, atom counts, and bond counts.

2D Descriptors: These are derived from the 2D representation of the molecule and encompass a variety of indices, including topological indices (e.g., Balaban J index, Wiener index), connectivity indices (e.g., Kier & Hall connectivity indices), and counts of specific structural fragments.

3D Descriptors: These descriptors are calculated from the 3D conformation of the molecules and include geometric parameters (e.g., molecular surface area, volume, shape indices) and electronic descriptors (e.g., dipole moment, partial charges, HOMO/LUMO energies). The calculation of 3D descriptors requires energy minimization of the molecular structures, often performed using quantum mechanical or molecular mechanics methods.

The choice of descriptors is a critical step, as it determines the information that will be used to build the QSAR model. A comprehensive set of descriptors is typically calculated initially, followed by a feature selection process to identify the most relevant ones.

Statistical Methods for Model Building